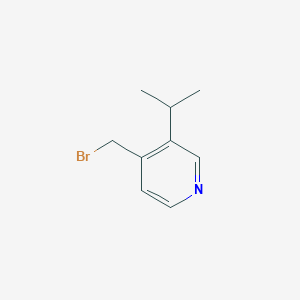

4-(Bromomethyl)-3-isopropylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

4-(bromomethyl)-3-propan-2-ylpyridine |

InChI |

InChI=1S/C9H12BrN/c1-7(2)9-6-11-4-3-8(9)5-10/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

GVWXIWYMRLOBTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CN=C1)CBr |

Origin of Product |

United States |

Contextual Significance of 4 Bromomethyl 3 Isopropylpyridine in Contemporary Organic Synthesis

Strategic Importance of Pyridine-Based Architectures in Chemical Research

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govlifechemicals.com Its significance stems from a unique combination of electronic properties, steric features, and metabolic stability. The nitrogen atom imparts a dipole moment and basicity to the ring, influencing its reactivity and intermolecular interactions. nih.gov This nitrogen atom can also act as a hydrogen bond acceptor, a crucial feature for molecular recognition in biological systems. nih.gov

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govrsc.org A significant number of FDA-approved drugs contain a pyridine or its reduced piperidine (B6355638) form. rsc.orgresearchgate.net This prevalence is attributed to the pyridine's ability to enhance the pharmacological activity and pharmacokinetic properties of a molecule, such as solubility and bioavailability. nih.govnih.gov The structural diversity of pyridine derivatives allows for the fine-tuning of a drug's properties to optimize its efficacy and safety profile. researchgate.net

The applications of pyridine-based structures extend beyond medicine into materials science, where they are used in the development of ligands for catalysis, organic light-emitting diodes (OLEDs), and sensors. nih.govresearchgate.net The ability of the pyridine nitrogen to coordinate with metal ions is fundamental to its role in catalysis and the formation of functional metal-organic frameworks (MOFs). beilstein-journals.org

Role of Bromomethyl Functionality as a Key Synthetic Handle

The bromomethyl group (-CH2Br) is a highly valuable functional group in organic synthesis, acting as a versatile "synthetic handle" that allows for the introduction of a wide range of other functionalities. Its utility lies in the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution and other transformations. libretexts.orglibretexts.org The bromine atom is a good leaving group, facilitating reactions with a diverse array of nucleophiles.

The reactivity of a bromomethyl group is significantly influenced by its position on an aromatic or heteroaromatic ring. When attached to a pyridine ring, as in 4-(bromomethyl)-3-isopropylpyridine, it is considered a "benzylic-like" or, more accurately, a "pyridylic" halide. This position enhances the reactivity of the C-Br bond due to the ability of the pyridine ring to stabilize intermediates, such as carbocations or radicals, formed during a reaction. libretexts.orglibretexts.org

This enhanced reactivity allows for a plethora of synthetic transformations. For instance, the bromomethyl group can be readily converted into other functional groups such as alcohols, ethers, esters, amines, amides, and nitriles through reactions with appropriate nucleophiles. nih.gov Furthermore, it can participate in carbon-carbon bond-forming reactions, such as Suzuki-Miyaura cross-couplings, enabling the construction of more complex molecular architectures. nih.gov The use of N-bromosuccinimide (NBS) is a common method for introducing a bromine atom at the benzylic position of alkyl-substituted aromatic compounds through a free-radical mechanism. libretexts.orgmasterorganicchemistry.com

Historical and Evolving Perspectives on Pyridine Side-Chain Functionalization

The functionalization of the pyridine ring has been a long-standing area of research in organic chemistry. Historically, methods for introducing substituents onto the pyridine core often relied on harsh reaction conditions and offered limited regioselectivity. rsc.org Electrophilic aromatic substitution on pyridine is generally difficult due to the electron-deficient nature of the ring and primarily directs incoming electrophiles to the 3-position. nih.gov Conversely, nucleophilic aromatic substitution typically occurs at the 2- and 4-positions. nih.gov

The development of methods for the selective functionalization of pyridine side-chains has been a significant advancement. Early approaches often involved the synthesis of pre-functionalized pyridine derivatives, which were then elaborated into more complex structures. However, the direct C-H functionalization of pyridine side-chains has emerged as a more atom-economical and efficient strategy in recent years. rsc.orgresearchgate.net

Modern synthetic methods have provided chemists with a powerful toolkit for the precise modification of pyridine scaffolds. These include:

Transition-metal catalysis: Palladium, rhodium, and iridium-catalyzed cross-coupling reactions have become indispensable for the C-H functionalization of pyridines, allowing for the introduction of a wide variety of substituents with high regioselectivity. nih.gov

Photoredox catalysis: Visible-light-driven photocatalysis has emerged as a mild and environmentally friendly approach for the functionalization of pyridine derivatives, enabling transformations that are often difficult to achieve with traditional methods. acs.org

Dearomatization-rearomatization strategies: These strategies involve the temporary disruption of the pyridine's aromaticity to facilitate functionalization, followed by a rearomatization step to restore the pyridine ring. researchgate.netnih.gov This approach has enabled the selective functionalization of positions that are typically difficult to access.

These evolving methodologies have significantly expanded the chemical space accessible to synthetic chemists, allowing for the creation of novel pyridine-containing molecules with tailored properties. The ability to selectively functionalize the side-chain of a pyridine, as exemplified by the versatility of this compound, is crucial for the continued development of new drugs, catalysts, and materials.

Advanced Synthetic Methodologies for 4 Bromomethyl 3 Isopropylpyridine

Precursor Synthesis and Regioselective Functionalization of Pyridine (B92270) Rings

The successful synthesis of 4-(bromomethyl)-3-isopropylpyridine hinges on the effective preparation of its key intermediate, 3-isopropyl-4-methylpyridine (B12952642), and the subsequent selective halogenation of the methyl group.

Synthesis of 3-Isopropyl-4-methylpyridine Intermediates

The creation of the 3-isopropyl-4-methylpyridine core is a foundational step. While direct, single-step syntheses are not commonly documented, multi-step pathways are employed, often starting from more readily available pyridine or aniline (B41778) derivatives. One plausible route involves the isopropylation of a pre-functionalized pyridine ring. For instance, methods for preparing substituted anilines, such as 3-methyl-4-isopropylaniline, can be adapted. google.com The synthesis of this aniline involves the Friedel-Crafts alkylation of m-toluidine (B57737) with an isopropylating agent in the presence of a strong acid like sulfuric acid. google.com

Another approach starts with a substituted pyridine, such as 4-methyl-3-aminopyridine. google.comgoogle.compatsnap.com This intermediate can be synthesized from 4-methyl-3-nitropyridine (B1297851) via hydrogenation reduction google.com or from 4-methylpyridine-3-boronic acid. google.compatsnap.com The amino group can then be removed or converted to another functional group through diazotization reactions, followed by the introduction of the isopropyl group. The precise methodology is tailored to maximize yield and purity of the desired 3-isopropyl-4-methylpyridine intermediate.

Direct Bromination Strategies at the Methyl Group (e.g., N-Bromosuccinimide (NBS)-mediated reactions)

The most common and effective method for converting 3-isopropyl-4-methylpyridine to the target compound is through free-radical bromination of the methyl group at the 4-position. sci-hub.se N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, which is known as the Wohl-Ziegler reaction. nih.govmasterorganicchemistry.com This method is highly valued for its ability to selectively brominate at the benzylic position (the carbon adjacent to the aromatic pyridine ring) while avoiding unwanted reactions with the pyridine ring itself or the double bonds within it. masterorganicchemistry.comucla.educhadsprep.com

The reaction is typically initiated by either UV light or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). ucla.eduresearchgate.netgoogle.com The use of NBS is advantageous because it maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture, which is generated in situ. chadsprep.commasterorganicchemistry.com This low concentration of Br₂ is crucial for favoring the free-radical substitution pathway over electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.comyoutube.com

Alternative Halogenation Pathways and Reagent Systems

While NBS is the predominant reagent, other halogenation systems exist for this type of transformation. One alternative is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which also serves as a source of bromine for free-radical reactions under similar initiating conditions. google.com

Another pathway avoids direct bromination of the methyl group and instead proceeds through a hydroxymethyl intermediate. In this two-step approach, 3-isopropyl-4-methylpyridine would first be oxidized to 3-isopropyl-4-(hydroxymethyl)pyridine. This alcohol can then be converted to the desired this compound using a deoxybromination reagent such as phosphorus tribromide (PBr₃). chemicalbook.com This alternative can be useful if the direct bromination with NBS proves to be low-yielding or produces inseparable impurities. General halogenation strategies for pyridine rings, such as those using designed phosphine (B1218219) reagents, also represent a broader class of alternative methods, though they are typically employed for direct halogenation of the ring itself rather than a side chain. nih.gov

Mechanistic Investigations of Bromomethylation Reactions

The bromomethylation of 3-isopropyl-4-methylpyridine using NBS follows a well-established free-radical chain reaction mechanism. ucla.educhadsprep.comresearchgate.netlibretexts.org The process can be broken down into three key stages:

Initiation: The reaction begins with the homolytic cleavage of a weak bond to form initial radicals. This can be achieved by the decomposition of a radical initiator like benzoyl peroxide upon heating, or by the application of UV light, which cleaves the Br-Br bond of the trace amounts of Br₂ present. chadsprep.comlibretexts.org This Br₂ is formed from the reaction of NBS with hydrogen bromide (HBr), which is an eventual by-product of the propagation steps. chadsprep.com

Propagation: This stage consists of a two-step cycle that generates the product and regenerates the radical species needed to continue the chain.

Step 1: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 3-isopropyl-4-methylpyridine. This step is highly regioselective for the benzylic-like methyl group because the resulting radical (a 3-isopropylpyridin-4-yl)methyl radical) is stabilized by resonance with the pyridine ring. masterorganicchemistry.com This is the rate-determining step.

Step 2: The newly formed pyridinylmethyl radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the final product, this compound, and a new bromine radical (Br•). masterorganicchemistry.com This new bromine radical can then participate in another cycle of propagation.

Termination: The chain reaction ceases when two radical species combine with each other, leading to non-radical products. This can happen in various ways, such as two bromine radicals combining to form Br₂, or a bromine radical combining with a pyridinylmethyl radical.

This radical mechanism is favored over electrophilic pathways due to the low concentration of Br₂ maintained by the NBS reagent system. chadsprep.commasterorganicchemistry.com

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

To maximize the yield of this compound and minimize the formation of by-products, such as the dibrominated compound, careful optimization of reaction conditions is essential. sci-hub.se Key parameters include the choice of solvent, the type and amount of initiator, and the stoichiometry of the reagents.

The solvent can have a significant impact on the selectivity of the reaction. sci-hub.se While carbon tetrachloride (CCl₄) has been a classical solvent for these reactions, its toxicity and environmental impact have led to the exploration of alternatives like benzene, cyclohexane, and dichloromethane. sci-hub.seorganic-chemistry.org The choice of solvent can influence the reactivity and selectivity by altering the solvation of the radical intermediates. sci-hub.se

The amount of the brominating agent, such as NBS or DBDMH, is critical. Using a stoichiometric amount or a slight excess relative to the starting material is typical. However, using too large an excess can lead to the formation of unwanted side products like 4-(dibromomethyl)-3-isopropylpyridine. sci-hub.segoogle.com The use of radical initiators is preferred over UV light in many industrial settings for better control. google.com The amount of initiator is typically catalytic, ranging from 0.001 to 0.5 equivalents. google.com

| Parameter | Condition | Effect on Reaction | Source(s) |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂, favoring radical substitution over electrophilic addition. | masterorganicchemistry.comchadsprep.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | An alternative to NBS, also acts as a source for radical bromination. | google.com | |

| Initiator | Benzoyl Peroxide / AIBN | Chemical initiators that generate radicals upon heating, offering controlled initiation. | researchgate.netgoogle.com |

| UV Light | Photochemical initiation, effective but can be less controlled for large-scale reactions. | google.com | |

| Solvent | Carbon Tetrachloride (CCl₄) | Classical solvent, effective but toxic and environmentally hazardous. | sci-hub.se |

| Benzene, Dichloromethane | Alternative solvents that can influence selectivity and reactivity. | sci-hub.se | |

| Acetonitrile (B52724), Ethyl Acetate (B1210297) | Greener solvent options being explored to replace chlorinated solvents. | google.comorganic-chemistry.org | |

| Stoichiometry | ~1 equivalent of Brominating Agent | Minimizes the formation of over-brominated side products. | sci-hub.segoogle.com |

Development of Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable industrial processes, green chemistry principles are being applied to the synthesis of halogenated compounds like this compound. researchgate.net A major focus is the replacement of hazardous solvents. The move away from chlorinated solvents like carbon tetrachloride to less toxic alternatives such as acetonitrile or ethyl acetate is a significant step. google.comorganic-chemistry.org

The development of solvent-free reaction conditions is another key area of green chemistry research. mdpi.comnih.gov Mechanical grinding, where solid reactants are mixed together in a ball mill, can facilitate reactions without the need for a solvent, drastically reducing waste. mdpi.comnih.gov

Chemical Reactivity and Derivatization Chemistry of 4 Bromomethyl 3 Isopropylpyridine

Nucleophilic Substitution Reactions at the Benzylic Bromine Center

The primary mode of reactivity for 4-(bromomethyl)-3-isopropylpyridine involves the SN2 (Substitution Nucleophilic Bimolecular) reaction pathway at the bromomethyl group. The benzylic-like position of the bromine atom makes it an excellent leaving group, readily displaced by a wide range of nucleophiles.

Formation of Alkylpyridinium Salts

One of the most straightforward reactions of 4-(bromomethyl)pyridine (B1298872) and its analogues is the quaternization of a nitrogen atom on another heterocyclic base, such as a pyridine (B92270), to form a pyridinium (B92312) salt. In an analogous reaction, this compound would act as an alkylating agent. For instance, the reaction with pyridine would yield 1-((3-isopropylpyridin-4-yl)methyl)pyridinium bromide. These reactions are typically performed in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). Such pyridinium salts are often precursors for more complex molecules and can exhibit unique properties as ionic liquids or phase-transfer catalysts.

A documented example with a related compound involves the reaction of tetra(bromomethyl)-1,4-dihydropyridine derivatives with various substituted pyridines to form tetracationic amphiphilic compounds. wikipedia.org This highlights the general utility of bromomethyl-substituted pyridines in the synthesis of complex cationic structures. wikipedia.org

Reactions with Oxygen-Containing Nucleophiles (e.g., alcohols, carboxylates)

Oxygen-based nucleophiles, such as alcohols, alkoxides, and carboxylates, readily displace the benzylic bromide to form ethers and esters, respectively. These reactions typically proceed under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity.

For the analogous compound, 4-(bromomethyl)pyridine hydrobromide, reactions with the hydroxyl groups of uridine (B1682114) and thymidine (B127349) derivatives have been reported to form the corresponding ether linkages. sigmaaldrich.comsigmaaldrich.com Similarly, it has been used to prepare benzoxazine (B1645224) derivatives by reacting with a phenolic oxygen. sigmaaldrich.comsigmaaldrich.com Palladium-catalyzed processes have also been developed for the arylation of 4-pyridylmethyl aryl ethers, which are formed from the initial reaction of 4-(bromomethyl)pyridine with an alcohol or phenol. nih.gov

Table 1: Examples of Reactions with Oxygen-Containing Nucleophiles (Analogous to 4-(bromomethyl)pyridine)

| Nucleophile | Reagent | Product Type | Reference |

| Alcohol/Phenol | 2-(4-tert-butyl-phenyl) ether | Diaryl(4-pyridyl) ether | nih.gov |

| Diol on Uridine | 2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine | Ether | sigmaaldrich.comsigmaaldrich.com |

| Phenolic Hydroxyl | 2-morpholin-4-yl-4H-1,3-benzoxazin-4-one | Ether | sigmaaldrich.comsigmaaldrich.com |

Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, azides)

Primary and secondary amines are effective nucleophiles for displacing the bromide from this compound, leading to the formation of the corresponding substituted amines. These reactions are fundamental in building more complex molecules used in medicinal chemistry and materials science. For example, reaction with morpholine (B109124) would yield 4-((3-isopropylpyridin-4-yl)methyl)morpholine.

Documented reactions for the non-isopropyl analogue, 4-(bromomethyl)pyridine hydrobromide, include reactions with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines, and with morpholine to synthesize precursors for benzoxazine derivatives. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Reactions with Nitrogen-Containing Nucleophiles (Analogous to 4-(bromomethyl)pyridine)

| Nucleophile | Reagent | Product Type | Reference |

| Primary Amine | 1,2-Ethanediamine | Substituted Diamine | sigmaaldrich.comsigmaaldrich.com |

| Secondary Amine | Morpholine | Tertiary Amine | sigmaaldrich.comsigmaaldrich.com |

While specific reactions with azides are not detailed in the provided search results, the azide (B81097) ion (N₃⁻) is an excellent nucleophile and would be expected to react readily with this compound to form 4-(azidomethyl)-3-isopropylpyridine. This azide derivative could then be used in "click chemistry" or be reduced to the corresponding primary amine.

Reactions with Carbon-Containing Nucleophiles (e.g., Grignard reagents, enolates, cyanide)

Carbon-carbon bond formation is achievable through the reaction of this compound with various carbon-based nucleophiles.

Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that reacts with benzylic halides to form nitriles. The reaction of this compound with sodium or potassium cyanide would yield (3-isopropylpyridin-4-yl)acetonitrile. This reaction is typically carried out in a polar aprotic solvent like DMSO. chemspider.com The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Enolates: Enolates, derived from the deprotonation of carbonyl compounds (like esters or ketones) with a suitable base, are soft nucleophiles that can alkylate benzylic halides. masterorganicchemistry.comnih.gov For instance, the enolate of diethyl malonate would react with this compound to produce diethyl 2-((3-isopropylpyridin-4-yl)methyl)malonate. This product is a common precursor for the synthesis of substituted acetic acids.

Grignard Reagents: The reaction of benzylic halides with Grignard reagents (R-MgX) can be complex. While direct SN2 displacement is possible, side reactions, including elimination and metal-halogen exchange, can occur. There is no specific information available from the search results for the reaction of this compound with Grignard reagents.

Reactions with Sulfur and Phosphorus Nucleophiles (e.g., phosphites for Arbuzov reaction)

Phosphorus Nucleophiles: A key reaction involving phosphorus nucleophiles is the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org In this process, a trialkyl phosphite, P(OR)₃, acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound. This results in the formation of a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the bromide ion to yield a stable dialkyl phosphonate (B1237965) ester. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for forming a carbon-phosphorus bond.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols (R-SH) and thiophenols (Ar-SH), are generally excellent nucleophiles and would be expected to react readily with this compound under basic conditions to form the corresponding thioethers (sulfides). However, specific examples of this reaction with the title compound were not found in the provided search results.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives

While the bromomethyl group itself is not typically used directly in standard cross-coupling reactions like Suzuki or Negishi, derivatives of this compound are excellent candidates for such transformations. The nucleophilic substitution reactions described in section 3.1 can be used to install a variety of functional groups, which can then participate in metal-catalyzed C-C or C-heteroatom bond formation.

The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation from an organometallic reagent (like an organoboron or organozinc compound) to the palladium center, and finally, reductive elimination to form the new bond and regenerate the catalyst. nobelprize.org

For example, the pyridine ring of a this compound derivative could be functionalized with a halide (e.g., bromine or iodine) at another position. This di-functionalized molecule could then undergo selective cross-coupling reactions. More commonly, the bromomethyl group is first converted. For instance, the ether derivatives discussed in section 3.1.2 can undergo palladium-catalyzed arylation at the methylene position. nih.gov

Table 3: General Scheme for Cross-Coupling of a this compound Derivative

| Reaction Name | General Scheme | Description | Reference |

| Suzuki Coupling | R¹-X + R²-B(OH)₂ → R¹-R² | A derivative of the title compound (R¹-X, where X is a halide on the pyridine ring) could be coupled with an arylboronic acid (R²-B(OH)₂). | nobelprize.orgresearchgate.net |

| Negishi Coupling | R¹-X + R²-ZnX' → R¹-R² | A derivative of the title compound (R¹-X) could be coupled with an organozinc reagent (R²-ZnX'). | nobelprize.org |

These powerful synthetic tools significantly expand the synthetic utility of this compound, allowing for its incorporation into a vast array of complex molecular architectures for pharmaceutical and materials science applications. researchgate.net

Suzuki-Miyaura Coupling and Related Boron-Mediated Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the reactive site is the C(sp³)-Br bond of the bromomethyl group. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 4-position's methyl group.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. While couplings involving C(sp³)-halides can be more challenging than their C(sp²) counterparts, benzylic-type halides like this compound are generally effective substrates. Research on similar structures, such as 4-bromomethyl coumarins, has shown successful cross-coupling with various aryl boronic acids using palladium catalysts. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and suppressing side reactions. nih.govmdpi.com

Beyond standard Suzuki coupling, boron-mediated reactions can also be used to modify the pyridine core. For instance, triborane (B₃H₇) can coordinate to the pyridine nitrogen, activating the ring for various transformations, including functionalization at the C4 position. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridylmethyl Halides This table is illustrative, based on reactions with analogous substrates.

| Catalyst / Precatalyst | Ligand | Base | Solvent | Coupling Partner (Ar-B(OR)₂) | Typical Outcome |

| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane | Aryl/Heteroaryl Boronic Acids | Good yields with electron-rich boronic acids. mdpi.com |

| Pd₂(dba)₃ | CataXCium A | K₃PO₄ | Dioxane/H₂O | Benzyl/Alkyl/Aryl Boronic Esters | High tolerance for various functional groups. nih.gov |

| [Pd(PPh₃)₂(saccharinate)₂] | Triphenylphosphine | Cs₂CO₃ | Toluene | Phenylboronic Acid | Effective for C(sp³)-Br bonds in similar systems. researchgate.net |

Negishi Coupling and Organozinc Chemistry

Negishi coupling provides another powerful method for C-C bond formation, pairing an organohalide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.org In this context, this compound serves as the organohalide component. The reaction is known for its high functional group tolerance and effectiveness in preparing complex molecules, including those with pyridine moieties. orgsyn.orgorgsyn.org

The process typically involves the reaction of the pyridylmethyl bromide with an organozinc species, such as arylzinc or alkylzinc halides, in the presence of a palladium catalyst like Pd(PPh₃)₄. wikipedia.orgorgsyn.org Alternatively, an organozinc reagent could be prepared from this compound itself. This would involve reacting the compound with activated zinc (Rieke Zinc, for example) to form the corresponding pyridylmethylzinc bromide. sigmaaldrich.cn This organozinc intermediate can then be coupled with various aryl or vinyl halides. sigmaaldrich.cnwikipedia.org The choice of preparation method for the organozinc reagent can significantly influence its reactivity and stability. sigmaaldrich.cnnih.gov

Table 2: Key Features of Negishi Coupling for Pyridine Derivatives

| Feature | Description | Reference |

| Catalysts | Typically Palladium(0) or Nickel(0) complexes, e.g., Pd(PPh₃)₄, Ni(acac)₂. | wikipedia.org |

| Reactants | Organohalide (e.g., this compound) + Organozinc Reagent (R'-ZnX). | wikipedia.org |

| Scope | Couples sp³, sp², and sp carbon atoms; tolerant of many functional groups (esters, nitriles). wikipedia.orgorgsyn.org | wikipedia.orgorgsyn.org |

| Application | Widely used for synthesizing bi-heterocyclic compounds, such as bipyridines. orgsyn.orgorgsyn.org | orgsyn.orgorgsyn.org |

Other Palladium- and Copper-Catalyzed Transformations

The reactive C-Br bond of this compound is amenable to a variety of other transition-metal-catalyzed reactions beyond Suzuki and Negishi couplings.

Stille Coupling: This reaction would involve coupling with an organostannane reagent (R-SnBu₃) in the presence of a palladium catalyst. It offers an alternative route for C-C bond formation. youtube.com

Sonogashira Coupling: To introduce an alkyne moiety, a Sonogashira coupling can be employed. This reaction pairs the bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. youtube.com

Heck Coupling: While typically involving the reaction of an unsaturated halide with an alkene, variations of the Heck reaction could potentially be adapted for this substrate. youtube.com

Copper-Catalyzed Reactions: Copper catalysts are often used for cross-coupling reactions, including the formation of C-B bonds (borylation) and C-C bonds. nih.gov For instance, copper-catalyzed coupling with certain nucleophiles can provide an alternative to palladium-based systems, sometimes offering different reactivity or selectivity.

These diverse catalytic systems significantly expand the synthetic utility of this compound, allowing it to serve as a versatile building block for a wide array of more complex substituted pyridine derivatives. nih.govrsc.orgnih.gov

Transformations Involving the Pyridine Ring System

Electrophilic Aromatic Substitution (if applicable, with consideration of regioselectivity)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene. quimicaorganica.org The nitrogen atom is electron-withdrawing, deactivating the entire ring towards electrophilic attack. youtube.com When the reaction does occur, it preferentially takes place at the 3-position (C-3 and C-5), as attack at the 2-, 4-, or 6-positions results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.comquora.comyoutube.com

In this compound, the situation is complicated by the two existing substituents. The regioselectivity of any potential EAS reaction will be determined by the combined directing effects of these groups on the three available positions: C-2, C-5, and C-6.

Nitrogen Atom: Strongly deactivating, directs meta (to C-3 and C-5).

3-Isopropyl Group: An alkyl group, it is activating and an ortho-, para-director. It directs incoming electrophiles to positions C-2 and C-5.

4-Bromomethyl Group: A CH₂X group is weakly deactivating due to the inductive effect of the bromine, and it acts as an ortho-, para-director. It directs incoming electrophiles to positions C-3 and C-5.

Analysis of Regioselectivity:

Position C-2: Favored by the isopropyl group (ortho) but strongly disfavored due to its proximity to the deactivating nitrogen. Steric hindrance from the adjacent isopropyl group would also be significant.

Position C-5: This position is favored by all three directing elements: it is meta to the nitrogen, para to the isopropyl group, and ortho to the bromomethyl group. This makes C-5 the most probable site for electrophilic attack .

Position C-6: This position is ortho to the nitrogen, making it highly deactivated. None of the substituents strongly direct to this position.

Therefore, should an electrophilic aromatic substitution reaction be forced to occur under harsh conditions, the substitution product would overwhelmingly be the C-5 isomer. quora.comrsc.org

Reductions and Hydrogenations of the Pyridine Nucleus

The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring via catalytic hydrogenation. This transformation is a common method for synthesizing saturated N-heterocycles. osti.gov A variety of catalysts, typically from the platinum group metals, are effective for this purpose.

A significant consideration for the hydrogenation of this compound is the potential for a competing reaction: hydrogenolysis of the carbon-bromine bond. Benzylic halides are highly susceptible to cleavage by catalytic hydrogenation, which would reduce the bromomethyl group to a simple methyl group. Therefore, the reaction conditions must be carefully chosen to favor ring reduction while minimizing or controlling this dehalogenation.

Recent studies have shown that rhodium catalysts, such as Rh₂O₃, can effectively hydrogenate a wide range of functionalized pyridines under relatively mild conditions (e.g., 5 bar H₂, 40 °C). liverpool.ac.ukresearchgate.net Platinum and palladium catalysts, often on a carbon support (Pt/C, Pd/C), are also widely used, though they may require more forcing conditions and have a higher propensity for causing dehalogenation. google.com

Table 3: Catalyst Systems for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Comments | Reference |

| Rh₂O₃ | H₂ (5 bar), TFE, 40°C | Mild conditions, good for functionalized pyridines. | liverpool.ac.ukresearchgate.net |

| Platinum(IV) oxide (PtO₂) | H₂ (1 atm), Acetic Anhydride (B1165640) | Effective for hydroxypyridines; anhydride used as solvent/activator. | google.com |

| [(η⁵-C₅Me₅)Rh(N-C)H] | H₂ (50 bar), 100°C | Homogeneous catalyst, effective for various N-heteroarenes. | osti.gov |

| Palladium on Carbon (Pd/C) | H₂ (various pressures), various solvents | Common but may lead to significant C-Br bond hydrogenolysis. | google.com |

Cyclization Reactions and Ring Annulation

The presence of the reactive bromomethyl group makes this compound a valuable precursor for synthesizing fused heterocyclic systems through intramolecular cyclization or ring annulation reactions. The general strategy involves introducing a nucleophilic center elsewhere in the molecule that can attack the electrophilic -CH₂Br group.

One plausible approach is to first functionalize the pyridine ring, for example, by introducing a nucleophilic substituent at the C-5 position. Subsequent intramolecular nucleophilic substitution would lead to the formation of a new six-membered ring fused to the pyridine core. Free-radical cyclization is another established method for forming fused rings onto a pyridine system, often initiated from a halide precursor. nih.govbeilstein-journals.org

For example, a synthetic sequence could involve:

Introduction of a hydroxyl or amino group at the C-5 position via a suitable multi-step synthesis.

Base-mediated intramolecular cyclization, where the deprotonated nucleophile attacks the bromomethyl group, displacing the bromide and forming a new ring.

Such ring annulation strategies are powerful tools for building complex polycyclic aromatic systems, which are of interest in materials science and medicinal chemistry. nih.govrsc.orgresearchgate.net

Stability and Degradation Pathways Under Various Chemical Environments

Acidic Environments:

In acidic solutions, the pyridine nitrogen is expected to be protonated, forming a pyridinium salt. This protonation deactivates the pyridine ring towards electrophilic attack. The C-Br bond of the bromomethyl group is generally stable under non-nucleophilic acidic conditions. However, in the presence of nucleophilic counter-ions from the acid (e.g., chloride from HCl), slow nucleophilic substitution could occur, especially at elevated temperatures, leading to the formation of the corresponding chloromethyl derivative. Hydrolysis to the corresponding alcohol, 4-(hydroxymethyl)-3-isopropylpyridine, may also occur in aqueous acidic solutions over time.

Basic Environments:

Under basic conditions, this compound is expected to be more reactive. The bromomethyl group is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to the formation of 4-(hydroxymethyl)-3-isopropylpyridine. This reaction is a typical SN2 displacement. In the presence of stronger bases or at higher temperatures, elimination reactions could potentially occur, although this is less common for primary bromides. The pyridine ring itself is generally stable under basic conditions, but strong bases could potentially promote other reactions if additional reactive sites are present.

A study on the degradation of 4-methylmethcathinone, a compound with a different structure but also susceptible to degradation in alkaline solutions, showed that degradation rates increased with increasing pH. nih.gov This suggests that similar pH-dependent degradation could be anticipated for this compound, primarily through the hydrolysis of the bromomethyl group.

Oxidative Environments:

The pyridine ring is relatively resistant to oxidation. However, strong oxidizing agents can lead to the formation of pyridine N-oxides. The isopropyl group and the methylene bridge of the bromomethyl group are potential sites for oxidative attack. Oxidation of the isopropyl group could lead to the formation of a tertiary alcohol or a ketone. The methylene group could be oxidized, potentially leading to the formation of the corresponding aldehyde or carboxylic acid, 4-carboxy-3-isopropylpyridine, with concomitant loss of the bromine atom.

Studies on the oxidative degradation of bromophenols have shown that hydroxylation, hydroxyl substitution, and cleavage of C-C bonds can occur. researchgate.net While the aromatic system is different, similar oxidative pathways could be envisioned for the pyridine ring of this compound under harsh oxidative conditions, leading to ring-opened products.

Reductive Environments:

Catalytic hydrogenation would likely lead to the reduction of the bromomethyl group to a methyl group, yielding 3-isopropyl-4-methylpyridine (B12952642). The pyridine ring can also be reduced under more forcing hydrogenation conditions to the corresponding piperidine derivative. Advanced reduction processes, such as those combining UV irradiation with sulfite, have been shown to be effective in degrading pyridine rings through the action of reductive radicals. tandfonline.com Such conditions would likely lead to the complete degradation of this compound. Electrolytic reduction of quaternary salts of alkylpyridines has also been shown to reduce the pyridine ring to piperidine derivatives. researchgate.net

The following table summarizes the predicted stability and potential degradation products of this compound under various chemical environments, based on analogous compounds.

Table 1: Predicted Stability and Degradation of this compound

| Chemical Environment | Predicted Stability | Potential Degradation/Reaction Products |

|---|---|---|

| Acidic | Moderately stable; protonation of pyridine nitrogen. | 4-(Chloromethyl)-3-isopropylpyridine (in HCl), 4-(Hydroxymethyl)-3-isopropylpyridine (in aqueous acid) |

| Basic | Unstable; susceptible to nucleophilic attack. | 4-(Hydroxymethyl)-3-isopropylpyridine |

| Oxidative | Susceptible to oxidation at alkyl and bromomethyl groups. | 3-Isopropyl-4-pyridine N-oxide, 3-(1-hydroxy-1-methylethyl)-4-(bromomethyl)pyridine, 3-acetyl-4-(bromomethyl)pyridine, 4-carboxy-3-isopropylpyridine, ring-opened products |

| Reductive | Susceptible to reduction. | 3-Isopropyl-4-methylpyridine, 4-(bromomethyl)-3-isopropylpiperidine |

It is important to note that the actual degradation pathways and the stability of this compound may be more complex and would require specific experimental studies for definitive characterization. The presence of the isopropyl group, an electron-donating group, can influence the electron density of the pyridine ring and potentially affect its degradation kinetics and pathways compared to unsubstituted or electron-withdrawn pyridine derivatives.

Applications of 4 Bromomethyl 3 Isopropylpyridine As a Key Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Systems (e.g., polycyclic pyridines, quinolines, piperidines)

The reactive nature of the bromomethyl group in 4-(bromomethyl)-3-isopropylpyridine makes it a valuable electrophile for the synthesis of more complex heterocyclic structures. This functionality allows for the facile alkylation of a variety of nucleophiles, which can be a key step in the construction of fused ring systems.

Polycyclic Pyridines: The synthesis of polycyclic pyridine (B92270) derivatives can be achieved through various cyclization strategies. While specific examples utilizing this compound are not extensively documented, the general reactivity of bromomethylpyridines suggests its utility in this area. For instance, it can be envisioned that reaction with a suitable dinucleophile could lead to the formation of a new fused ring. The synthesis of fused pyridine heterocycles is of significant interest in medicinal chemistry and material science due to their unique electronic and biological properties ias.ac.inias.ac.in. General methods for the synthesis of fused pyridines often involve the construction of a pyridine ring onto an existing scaffold or the fusion of a new ring onto a pre-existing pyridine nih.govnih.gov.

Quinolines: Quinoline and its derivatives are a critical class of heterocyclic compounds with a broad range of biological activities and applications in medicinal and industrial chemistry mdpi.comnih.gov. The synthesis of substituted quinolines can be accomplished through numerous methods, including multicomponent reactions and oxidative annulation strategies mdpi.comrsc.org. The bromomethyl group of this compound can serve as a handle to introduce the substituted pyridine motif into a molecule that can then be further elaborated into a quinoline structure. For example, it could be used to alkylate an appropriate precursor that subsequently undergoes cyclization to form the quinoline ring system iipseries.org.

Piperidines: The piperidine (B6355638) moiety is a prevalent scaffold in many pharmaceuticals and natural products ajchem-a.comnih.gov. A common method for the synthesis of N-substituted piperidines is the N-alkylation of piperidine itself or its derivatives with a suitable alkyl halide google.com. This compound can act as an efficient alkylating agent in such reactions, leading to the formation of N-(3-isopropylpyridin-4-ylmethyl)piperidine derivatives. These compounds could then serve as intermediates for more complex molecules. The synthesis of piperidines can also be achieved through the reduction of corresponding pyridine precursors nih.gov.

Table 1: Potential Advanced Heterocyclic Systems Derived from this compound

| Heterocyclic System | Potential Synthetic Strategy | Resulting Scaffold |

| Polycyclic Pyridine | Reaction with a binucleophile followed by cyclization | Fused Pyridine Derivative |

| Quinoline | Alkylation of an aniline (B41778) derivative followed by intramolecular cyclization | Substituted Quinoline |

| Piperidine | N-alkylation of piperidine | N-(3-isopropylpyridin-4-ylmethyl)piperidine |

Precursor to Biologically Relevant Molecular Scaffolds and Chemical Probes

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs lifechemicals.com. The unique combination of the pyridine core with a reactive bromomethyl group and a lipophilic isopropyl group makes this compound an attractive starting material for the synthesis of biologically active molecules and chemical probes.

The bromomethyl group allows for the covalent attachment of the pyridine scaffold to various nucleophilic biomolecules or synthetic intermediates. This reactivity is particularly useful in the development of enzyme inhibitors, where the molecule can be designed to alkylate a key residue in the active site of an enzyme. Furthermore, the pyridine nitrogen can engage in hydrogen bonding interactions, which is often a critical factor for high-affinity binding to biological targets.

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment nih.gov. The development of such probes often requires a reactive group for covalent labeling and a recognition element that directs the probe to its target. This compound could serve as a core fragment in the design of chemical probes, where the substituted pyridine moiety provides the recognition element and the bromomethyl group acts as the reactive handle. The synthesis of chemical probes for epigenetic targets, such as bromodomains, has been an area of intense research, with many probes containing heterocyclic scaffolds mdpi.com. While direct application of this compound in this context is not reported, its structural features are amenable to the design of novel probes.

Table 2: Potential Biologically Relevant Scaffolds and Chemical Probes

| Application | Design Strategy | Potential Target Class |

| Enzyme Inhibitor | Covalent modification of active site residues | Kinases, Proteases |

| Receptor Ligand | Introduction of pharmacophoric groups | GPCRs, Ion Channels |

| Chemical Probe | Covalent labeling of target proteins | Bromodomains, other epigenetic targets |

Synthesis of Agrochemicals and Specialty Chemicals

Pyridine-containing compounds play a crucial role in the agrochemical industry as herbicides, insecticides, and fungicides researchgate.netnih.gov. The incorporation of a pyridine ring can significantly influence the biological activity and physicochemical properties of a molecule researchgate.net. The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds containing diverse heterocyclic scaffolds.

This compound can be considered a valuable intermediate in the synthesis of new agrochemical candidates. The bromomethyl group provides a convenient point of attachment for introducing the substituted pyridine moiety into larger, more complex molecules. The isopropyl group can enhance the lipophilicity of the resulting compound, which may improve its uptake and transport in plants or insects. The synthesis of trifluoromethylpyridines, for example, has been a significant area of research in agrochemicals, highlighting the importance of substituted pyridines in this field nih.gov. While direct use of this compound in commercial agrochemicals is not documented, its potential as a building block for the discovery of new active ingredients is evident.

Table 3: Potential Applications in Agrochemical and Specialty Chemical Synthesis

| Chemical Class | Synthetic Utility | Potential Application |

| Herbicides | Intermediate for complex pyridine derivatives | Weed control |

| Insecticides | Building block for neuroactive compounds | Pest control |

| Fungicides | Precursor to novel antifungal agents | Crop protection |

| Specialty Chemicals | Monomer or additive for functional materials | Various industrial applications |

Integration into Polymer Synthesis and Material Science

The incorporation of functional groups into polymers is a powerful strategy for tailoring their properties and creating advanced materials with specific applications. Pyridine-containing polymers have been investigated for a variety of uses, including as catalysts, ligands for metal complexes, and in the development of smart materials researchgate.netresearchgate.net.

The bromomethyl group of this compound is a versatile functional handle for integrating this pyridine derivative into polymer structures. There are two main approaches for this:

Polymerization of a derived monomer: this compound can be converted into a polymerizable monomer, such as a vinyl or acrylic derivative. Subsequent polymerization would yield a polymer with pendant 3-isopropylpyridine moieties.

Post-polymerization modification: A pre-existing polymer with nucleophilic side chains can be reacted with this compound to graft the pyridine units onto the polymer backbone.

Polymers functionalized with pyridine groups can exhibit interesting properties, such as pH-responsiveness, metal-ion coordination capabilities, and catalytic activity. These properties make them suitable for applications in areas like controlled drug release, sensing, and catalysis. The synthesis of pyridine-grafted copolymers has been shown to enhance properties like antimicrobial activity and fluorescence mdpi.com. The development of pyridine-containing polymers for applications in energy materials, such as in redox flow batteries, is also an active area of research acs.org.

Table 4: Potential Integration into Polymer Synthesis and Material Science

| Polymer Type | Method of Integration | Potential Application |

| Functional Homopolymer | Polymerization of a vinyl- or acryloyl- derivative | Catalysis, smart materials |

| Graft Copolymer | Reaction with a nucleophilic polymer backbone | Drug delivery, sensors |

| Cross-linked Network | Use as a cross-linking agent with difunctional polymers | Responsive hydrogels, coatings |

Advanced Analytical and Spectroscopic Research Methodologies for 4 Bromomethyl 3 Isopropylpyridine and Its Synthetic Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 4-(Bromomethyl)-3-isopropylpyridine. Both ¹H and ¹³C NMR are instrumental in providing a detailed picture of the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the protons of the isopropyl group would be expected. The chemical shift of the singlet for the bromomethyl protons would likely appear in the range of 4.5-5.0 ppm, indicative of a methylene (B1212753) group attached to both an aromatic ring and a bromine atom. The isopropyl group would present as a doublet for the two methyl groups and a septet for the methine proton, with coupling constants characteristic of this moiety. The aromatic protons on the pyridine (B92270) ring would exhibit chemical shifts and coupling patterns dependent on their positions relative to the nitrogen atom and the other substituents.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct resonances for the bromomethyl carbon, the carbons of the isopropyl group, and the carbons of the pyridine ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the pyridine ring.

During synthetic transformations of this compound, such as nucleophilic substitution reactions at the bromomethyl position, NMR spectroscopy is an invaluable tool for reaction monitoring. By acquiring spectra of the reaction mixture at various time points, the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the product can be tracked, allowing for the determination of reaction completion and the identification of any intermediates or byproducts.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom, with the M⁺ and M+2 peaks having nearly equal intensity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom to form a stable benzylic carbocation, which would be observed as a prominent peak in the spectrum. Further fragmentation of the isopropyl group and the pyridine ring would yield additional characteristic ions, aiding in the structural confirmation.

In the context of synthetic transformations, mass spectrometry is essential for identifying the products of a reaction. For instance, in a substitution reaction where the bromine atom is replaced by another functional group, the mass spectrum of the product will show a molecular ion peak corresponding to the new molecular weight, confirming the success of the transformation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in this compound.

The IR spectrum would exhibit characteristic absorption bands for the various bonds within the molecule. Key expected vibrations include:

C-H stretching vibrations for the aromatic and aliphatic (isopropyl and bromomethyl) protons.

C=C and C=N stretching vibrations within the pyridine ring, typically appearing in the 1600-1400 cm⁻¹ region.

C-H bending vibrations for the isopropyl and bromomethyl groups.

A C-Br stretching vibration , which would be expected in the lower frequency region of the spectrum (typically below 700 cm⁻¹).

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyridine ring and the C-C bonds of the isopropyl group would likely give rise to strong Raman signals.

During synthetic modifications of this compound, changes in the vibrational spectra can be used to follow the reaction. For example, the disappearance of the C-Br stretching band and the appearance of a new band corresponding to a different functional group (e.g., a C-O or C-N stretch) would indicate a successful substitution reaction.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

The exact bond lengths and bond angles within the molecule.

The conformation of the isopropyl group relative to the pyridine ring.

The arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or stacking interactions.

This detailed structural information is invaluable for understanding the physical properties of the compound and for rationalizing its reactivity. In the context of its derivatives, X-ray crystallography can reveal how changes in the molecular structure affect the solid-state packing and intermolecular forces. While no public crystallographic data for this compound is currently available, this technique remains a powerful tool for its future in-depth characterization.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Product Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating products from its synthetic transformations.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time of the compound would be a characteristic property under specific chromatographic conditions. HPLC can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. It is also a powerful tool for monitoring the progress of a reaction by analyzing the composition of the reaction mixture over time.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Given the nature of this compound, GC analysis would likely be feasible. A capillary column with a suitable stationary phase would be used to separate the compound from any impurities or byproducts. Coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components of a mixture.

Theoretical and Computational Investigations of 4 Bromomethyl 3 Isopropylpyridine

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

There are currently no published studies detailing the quantum chemical calculations of the electronic structure and reactivity profiles of 4-(bromomethyl)-3-isopropylpyridine. Such a study, when conducted, would likely employ methods like Density Functional Theory (DFT) to elucidate the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals would be crucial in predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Table 1: Hypothetical Data Table of Calculated Electronic Properties for this compound

| Parameter | Calculated Value (Hypothetical) | Method/Basis Set (Example) |

| HOMO Energy | - | B3LYP/6-311++G(d,p) |

| LUMO Energy | - | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | - | B3LYP/6-311++G(d,p) |

| Dipole Moment | - | B3LYP/6-311++G(d,p) |

| Electron Affinity | - | B3LYP/6-311++G(d,p) |

| Ionization Potential | - | B3LYP/6-311++G(d,p) |

Note: The data in this table is hypothetical and serves as an example of what a computational study might produce. No experimental or calculated values for this compound are currently available.

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling has not been documented in scientific literature. Computational approaches are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For a molecule like this compound, this could involve modeling its reaction with various nucleophiles to understand the substitution pathway at the bromomethyl group.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

No specific computational studies predicting the regio- and stereoselectivity of chemical transformations involving this compound have been published. Theoretical models are capable of predicting the outcomes of reactions where multiple products are possible. For instance, in reactions involving the pyridine (B92270) ring, computational analysis could predict the most likely site of electrophilic addition. Similarly, for reactions at the chiral center that could be created from the isopropyl group, computational methods could predict the stereochemical outcome.

Conformational Analysis and Intermolecular Interactions

A detailed conformational analysis and investigation of the intermolecular interactions of this compound using computational methods is not present in the current body of scientific work. Such an analysis would involve calculating the rotational energy barriers around the single bonds, for instance, between the pyridine ring and the isopropyl group, and between the ring and the bromomethyl group. This would help in identifying the most stable conformers of the molecule. Furthermore, the study of its intermolecular interactions would provide insights into its physical properties and how it might interact with other molecules.

Future Perspectives and Emerging Research Avenues for 4 Bromomethyl 3 Isopropylpyridine Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of 4-(bromomethyl)-3-isopropylpyridine is dominated by the labile carbon-bromine bond, making it an excellent substrate for nucleophilic substitution. However, future advancements will rely on catalytic systems that offer greater control and expand the scope of possible transformations.

Transition-metal catalysis, in particular, presents significant opportunities. Catalytic cross-coupling reactions could enable the formation of carbon-carbon and carbon-heteroatom bonds at the 4-position, moving beyond simple substitution. For instance, catalysts could be developed for Suzuki, Sonogashira, or Buchwald-Hartwig type couplings using the bromomethyl group, potentially after its conversion to a more suitable organometallic intermediate.

Another frontier is the catalytic C-H functionalization of the pyridine (B92270) ring itself. While the bromomethyl group is the most reactive site, catalysts could be designed to selectively activate C-H bonds at other positions (e.g., C-2, C-5, or C-6), allowing for the introduction of new functional groups without disturbing the existing substituents. acs.org Photocatalytic organocatalysis also offers a promising strategy. The generation of pyridinyl radicals from pyridinium (B92312) ions under light irradiation can enable novel functionalizations, such as allylation, at the C4 position with high regioselectivity. acs.org

| Catalyst Type | Potential Transformation | Target Bond | Research Focus |

| Palladium/Nickel Complexes | Cross-coupling (e.g., Suzuki, Heck) | C(sp³)-C(sp²), C(sp³)-C(sp) | Formation of new C-C bonds at the methyl group. |

| Copper Catalysts | C-N and C-O Bond Formation | C-N, C-O | Synthesis of ethers and amines via coupling reactions. |

| Rhodium/Iridium Catalysts | C-H Activation/Functionalization | C(ring)-H | Direct introduction of functional groups onto the pyridine ring. |

| Photoredox Organocatalysts | Radical-based Functionalization | C(ring)-H | Selective C4-functionalization via pyridinyl radical intermediates. acs.org |

This table illustrates potential catalytic systems and their applications for transforming this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. bohrium.comnih.gov This technology is particularly well-suited for handling reactive intermediates and performing multi-step syntheses without the need for isolating intermediates. uc.pt

Integrating the chemistry of this compound into flow platforms could streamline the production of its derivatives. The high reactivity of the bromomethyl group, which can be problematic in batch synthesis, can be precisely controlled in a microreactor environment with superior heat and mass transfer. nih.gov This allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time.

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analysis (e.g., HPLC-MS, NMR), represent the next step. chimia.ch Such a system could use this compound as a central building block to generate large libraries of derivatives. An automated platform could perform a sequence of reactions, such as a nucleophilic substitution followed by a cross-coupling reaction on the pyridine ring, with in-line purification, significantly accelerating the discovery of new molecules for various applications. uc.ptchimia.ch

| Platform Feature | Advantage for this compound Chemistry | Example Application |

| Microreactors | Excellent heat/mass transfer, enhanced safety with reactive intermediates. bohrium.com | Safely conducting rapid, exothermic nucleophilic substitution reactions. |

| Sequential Flow | Multi-step synthesis without isolation of intermediates. uc.pt | Telescoped synthesis: Substitution at the bromomethyl group followed by ring functionalization. |

| Automated Reagent Dosing | Precise stoichiometric control, rapid screening of reaction conditions. | High-throughput screening of nucleophiles for substitution reactions. |

| In-line Analysis (e.g., IR, NMR) | Real-time reaction monitoring and kinetic data acquisition. nih.gov | Optimizing reaction yield and conversion by adjusting flow rates and temperature on the fly. |

This table highlights the benefits of integrating the synthesis of this compound derivatives into flow chemistry and automated platforms.

Exploration of Bio-Inspired Synthetic Routes

Nature provides a rich blueprint for the synthesis of complex molecules. Pyridine alkaloids, a diverse class of natural products, are assembled in organisms through elegant and efficient enzymatic pathways. mdpi.comontosight.ai These biosynthetic routes often start from simple, acyclic precursors and proceed through a series of cyclization and functionalization steps to create the final pyridine structure. researchgate.netresearchgate.net

Exploring bio-inspired synthetic routes for this compound and its precursors could lead to more sustainable and efficient chemical processes. This involves designing laboratory syntheses that mimic key steps of alkaloid biosynthesis. For example, instead of building the pyridine ring first and then adding substituents, a bio-inspired approach might involve a biomimetic cyclization of a carefully designed acyclic precursor that already contains the necessary carbon framework for the isopropyl and methyl groups.

Enzymatic catalysis could also be directly employed. Enzymes such as transaminases, decarboxylases, or oxidoreductases could be used to perform specific transformations with high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and harsh reagents often used in traditional synthesis. researchgate.net

Design and Synthesis of New Functional Materials Derived from the Compound

Functional materials with tailored electronic, optical, or porous properties are in high demand. researchgate.netresearchgate.net Pyridine-containing compounds are excellent building blocks for such materials due to the coordinating ability of the nitrogen atom and the rigidity of the aromatic ring. nih.govacs.org

This compound is a prime candidate for incorporation into advanced functional materials.

Functional Polymers: The compound can be used as a monomer or as a functionalizing agent for polymers. For example, it could be grafted onto polymer backbones to introduce pyridine moieties, which can then be used for metal scavenging, catalysis, or as a platform for drug delivery.

Surface Modification: The bromomethyl group can react with hydroxyl or amine groups on surfaces like silica (B1680970) or gold, allowing for the creation of self-assembled monolayers. Such modified surfaces could have applications in sensors, chromatography, or as specialized coatings.

| Material Type | Role of this compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | Linker or Modifying Agent | Gas storage, separation, catalysis. wikipedia.org |

| Covalent Organic Frameworks (COFs) | Building Block (Linker) | Hydrogen storage, porous networks. wikipedia.org |

| Functional Polymers | Monomer or Grafting Agent | Drug delivery, metal ion sequestration, catalysts. |

| Self-Assembled Monolayers | Surface Anchor | Chemical sensors, modified electrodes, specialized coatings. |

This table outlines the potential roles of this compound in the development of new functional materials.

Advanced Mechanistic Studies using In-situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactions of this compound can proceed through various pathways, including nucleophilic substitution (S_N1 or S_N2), radical mechanisms, or involving activated pyridinium salt intermediates. acs.orglibretexts.org

Advanced, in-situ spectroscopic techniques are powerful tools for elucidating these complex mechanisms.

In-situ NMR and IR Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time directly within the reaction vessel. nih.gov This provides invaluable kinetic data and can help identify transient species that are difficult to isolate. For the reaction of this compound with a nucleophile, in-situ spectroscopy could distinguish between an S_N1 and S_N2 pathway by observing the formation rates and any potential carbocation intermediates. libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: If radical pathways are suspected, such as in photoredox-catalyzed reactions, EPR spectroscopy can be used to detect and characterize the paramagnetic pyridinyl radical intermediates. acs.org

Transient Absorption Spectroscopy: This ultrafast technique can be used to study the excited states of molecules and photocatalysts, providing insight into the initial electron transfer events that trigger a photochemical reaction. acs.org

By combining these advanced analytical methods with computational modeling, a comprehensive picture of the reaction energy profiles and transition states can be developed, enabling the rational design of more efficient and selective synthetic methods. scitechdaily.com

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(Bromomethyl)-3-isopropylpyridine to maximize yield and purity?

Methodological Answer: Key parameters include precise control of reaction temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile enhance reactivity), and reaction time (monitored via thin-layer chromatography (TLC) to avoid over-reaction). Catalytic agents, such as phase-transfer catalysts, may improve bromomethylation efficiency. By-product formation, such as di-substituted analogs, can be minimized by maintaining stoichiometric ratios of reagents and slow addition of brominating agents .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern on the pyridine ring. Mass spectrometry (MS) validates molecular weight and purity. High-performance liquid chromatography (HPLC) coupled with UV detection ensures compound homogeneity. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation. Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods and personal protective equipment (gloves, goggles) to prevent exposure. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Store under inert conditions (argon or nitrogen) to avoid degradation. Toxicity data are limited, so treat as a potential irritant and sensitizer .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective substitution reactions at the pyridine ring of this compound?

Methodological Answer: Regioselectivity is influenced by electronic and steric effects. Electron-withdrawing groups (e.g., bromomethyl) direct nucleophiles to the para position. Transition metal catalysis (e.g., Pd-mediated cross-coupling) enables selective C–H functionalization. Computational modeling (e.g., Fukui indices) predicts reactive sites. For etherification or amination, pre-coordination with Lewis acids (e.g., ZnCl₂) enhances selectivity .

Q. What strategies are employed to study the pharmacological interactions of this compound derivatives with biological targets?

Methodological Answer: Derivatives are screened against target enzymes (e.g., kinases) using fluorescence-based assays or surface plasmon resonance (SPR) to measure binding kinetics. Molecular docking simulations (e.g., AutoDock) predict binding modes. In vitro cytotoxicity assays (e.g., MTT) assess therapeutic windows. Metabolite profiling via LC-MS identifies metabolic stability and degradation pathways .

Q. How do reaction mechanisms differ when this compound undergoes nucleophilic substitution versus elimination under varying conditions?

Methodological Answer: Nucleophilic substitution (SN₂) dominates in polar aprotic solvents with strong nucleophiles (e.g., amines), facilitated by the good leaving-group ability of bromide. Elimination (E2) becomes prevalent under basic conditions (e.g., K₂CO₃ in DMF) or elevated temperatures, producing alkene by-products. Mechanistic studies using isotopic labeling (e.g., deuterated solvents) and kinetic isotope effects clarify pathways .

Q. How can researchers mitigate contradictions in reported synthetic yields or purity data for this compound derivatives?

Methodological Answer: Standardize reaction protocols (e.g., replicate conditions from peer-reviewed studies) and validate analytical methods (e.g., identical HPLC gradients). Purity discrepancies may arise from residual solvents or hygroscopicity; use Karl Fischer titration for water content analysis. Collaborative inter-laboratory studies and open-data sharing enhance reproducibility .

Q. What are the best practices for derivatizing this compound into complex analogs for structure-activity relationship (SAR) studies?

Methodological Answer: Employ modular synthetic routes:

- Coupling reactions: Suzuki-Miyaura for biaryl systems.

- Functionalization: Click chemistry (CuAAC) for triazole linkages.

- Protection/deprotection: Use tert-butoxycarbonyl (Boc) groups for amine intermediates.

Purify intermediates via column chromatography (silica gel) and characterize each step with NMR/MS. Maintain a library of intermediates for rapid SAR exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.